molecular formula C16H13N3O3 B10869795 3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one

3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B10869795
M. Wt: 295.29 g/mol
InChI Key: WARMPVDHAVTYTQ-UHFFFAOYSA-N
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Description

3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one is an organic compound with a complex structure that includes a benzotriazinone core and an acetylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetylphenoxy Methyl Group: This step involves the reaction of the benzotriazinone core with 4-acetylphenoxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one can be compared with other similar compounds, such as:

    Methyl 3-((4-acetylphenoxy)methyl)benzoate: Similar structure but different core, leading to distinct chemical properties.

    Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate: Contains an ethoxy group instead of a methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C16H13N3O3/c1-11(20)12-6-8-13(9-7-12)22-10-19-16(21)14-4-2-3-5-15(14)17-18-19/h2-9H,10H2,1H3

InChI Key

WARMPVDHAVTYTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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